molecular formula C13H33N3O3Si B095698 Methyltris(N,N-diethylaminoxy)silane CAS No. 18418-55-8

Methyltris(N,N-diethylaminoxy)silane

Cat. No.: B095698
CAS No.: 18418-55-8
M. Wt: 307.5 g/mol
InChI Key: WOFLNHIWMZYCJH-UHFFFAOYSA-N
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Description

Methyltris(N,N-diethylaminoxy)silane is an organosilicon compound with the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.5 g/mol. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris(N,N-diethylaminoxy)silane typically involves the reaction of methyltrichlorosilane with N,N-diethylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{SiCl}_3 + 3 \text{(C}4\text{H}{10}\text{NOH)} \rightarrow \text{CH}_3\text{Si(ON(C}4\text{H}{10})}_3 + 3 \text{HCl} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyltris(N,N-diethylaminoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The aminooxy groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as alcohols, amines, or thiols.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Methyltris(N,N-diethylaminoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.

    Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Methyltris(N,N-diethylaminoxy)silane involves the interaction of its aminooxy groups with various molecular targets. The compound can form stable bonds with hydroxyl, carboxyl, and amino groups, making it useful for surface modification and crosslinking applications. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methyltris(methylethylketoxime)silane
  • Methyltris(methylethylketoxime)silane
  • Methyltris(methylethylketoxime)silane

Uniqueness

Methyltris(N,N-diethylaminoxy)silane is unique due to its specific aminooxy functional groups, which provide distinct reactivity compared to other organosilicon compounds. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .

Properties

IUPAC Name

N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFLNHIWMZYCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624463
Record name N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18418-55-8
Record name N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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